molecular formula C18H15BrN2O2S B11363611 2-(4-bromophenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide

2-(4-bromophenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide

Cat. No.: B11363611
M. Wt: 403.3 g/mol
InChI Key: IUOGCWUPQCWZHF-UHFFFAOYSA-N
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Description

2-(4-bromophenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide is a synthetic organic compound that features a bromophenoxy group and a thiazolylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide typically involves the following steps:

    Formation of the Bromophenoxy Intermediate: The initial step involves the bromination of phenol to form 4-bromophenol. This reaction is usually carried out using bromine in the presence of a catalyst such as iron(III) bromide.

    Synthesis of the Thiazole Intermediate: The next step involves the synthesis of the thiazole ring. This can be achieved by reacting 2-aminothiophenol with α-bromoacetophenone under acidic conditions to form 2-phenyl-1,3-thiazole.

    Coupling Reaction: The final step involves the coupling of the bromophenoxy intermediate with the thiazole intermediate. This is typically done using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine to form the desired acetamide compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, alternative solvents, and greener reagents.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(4-bromophenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the development of new materials with unique properties, such as polymers or liquid crystals.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 2-(4-bromophenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring and bromophenoxy group can participate in various interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which contribute to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide
  • 2-(4-fluorophenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide
  • 2-(4-methylphenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide

Uniqueness

2-(4-bromophenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions. The bromine atom can participate in halogen bonding and can be a site for further functionalization, making this compound versatile for various applications.

Properties

Molecular Formula

C18H15BrN2O2S

Molecular Weight

403.3 g/mol

IUPAC Name

2-(4-bromophenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide

InChI

InChI=1S/C18H15BrN2O2S/c19-14-6-8-16(9-7-14)23-11-17(22)20-10-15-12-24-18(21-15)13-4-2-1-3-5-13/h1-9,12H,10-11H2,(H,20,22)

InChI Key

IUOGCWUPQCWZHF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CS2)CNC(=O)COC3=CC=C(C=C3)Br

Origin of Product

United States

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